molecular formula C21H25NO B3946546 3,5-dimethyl-2,6-bis(3-methylphenyl)-4-piperidinone

3,5-dimethyl-2,6-bis(3-methylphenyl)-4-piperidinone

Cat. No. B3946546
M. Wt: 307.4 g/mol
InChI Key: AHESAKCLGLIIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-2,6-bis(3-methylphenyl)-4-piperidinone, also known as DMMP, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a piperidinone derivative, which is commonly used as a building block for the synthesis of other complex molecules. DMMP has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2,6-bis(3-methylphenyl)-4-piperidinone is not fully understood, but it is known to inhibit the activity of certain enzymes and proteins involved in cell growth and division. This compound has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling pathways that regulate cell growth and division. This compound has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) protein, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs. This compound has also been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and influenza virus. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-2,6-bis(3-methylphenyl)-4-piperidinone has several advantages as a research tool. This compound is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. This compound has also been extensively studied, and its biochemical and physiological effects are well characterized. However, this compound also has some limitations as a research tool. This compound is a synthetic compound that may not accurately reflect the properties of naturally occurring compounds. This compound may also have limited applicability in certain research areas, such as those that require the use of natural compounds.

Future Directions

There are several future directions for research on 3,5-dimethyl-2,6-bis(3-methylphenyl)-4-piperidinone. One potential direction is the development of new anticancer drugs based on the structure of this compound. Another potential direction is the development of new antiviral drugs based on the antiviral activity of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as inflammation and neurodegenerative diseases.

Scientific Research Applications

3,5-dimethyl-2,6-bis(3-methylphenyl)-4-piperidinone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. This compound has also been shown to exhibit potent antiviral activity, making it a potential candidate for the development of new antiviral drugs.

properties

IUPAC Name

3,5-dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-13-7-5-9-17(11-13)19-15(3)21(23)16(4)20(22-19)18-10-6-8-14(2)12-18/h5-12,15-16,19-20,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHESAKCLGLIIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC=CC(=C2)C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322626
Record name 3,5-dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1005138-05-5
Record name 3,5-dimethyl-2,6-bis(3-methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.